Ethanone, 1-(2-amino-5-nitro-3-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(2-amino-5-nitro-3-thienyl)- is a heterocyclic compound that contains a thienyl ring substituted with amino and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-amino-5-nitro-3-thienyl)- typically involves the nitration of a thienyl precursor followed by amination. One common method involves the nitration of 2-acetylthiophene to introduce the nitro group at the 5-position. This is followed by a reduction step to convert the nitro group to an amino group, resulting in the formation of Ethanone, 1-(2-amino-5-nitro-3-thienyl)- .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale nitration and reduction reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2-amino-5-nitro-3-thienyl)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino group .
Scientific Research Applications
Ethanone, 1-(2-amino-5-nitro-3-thienyl)- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those with antimicrobial and anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-amino-5-nitro-3-thienyl)- involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-thienyl)-: This compound lacks the amino and nitro substituents, making it less reactive in certain chemical reactions.
Ethanone, 1-(3-thienyl)-: Similar to Ethanone, 1-(2-thienyl)-, but with the thienyl ring attached at a different position.
Uniqueness
Ethanone, 1-(2-amino-5-nitro-3-thienyl)- is unique due to the presence of both amino and nitro groups on the thienyl ring. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
122063-37-0 |
---|---|
Molecular Formula |
C6H6N2O3S |
Molecular Weight |
186.19 g/mol |
IUPAC Name |
1-(2-amino-5-nitrothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H6N2O3S/c1-3(9)4-2-5(8(10)11)12-6(4)7/h2H,7H2,1H3 |
InChI Key |
VOZSABVICTUWLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.